Thiotriazoline
Description
Contextualizing Thiotriazoline within Heterocyclic Chemistry Research
This compound is chemically known as morpholinium 3-methyl-1,2,4-triazolyl-5-thioacetate. preprints.orgnih.gov It belongs to the class of heterocyclic compounds, specifically containing a 1,2,4-triazole (B32235) ring. zsmu.edu.ua This structural feature is significant as derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities. pensoft.netmdpi.com The this compound molecule is a salt formed from 3-methyl-1,2,4-triazolyl-5-thioacetic acid and morpholine (B109124). google.com This unique combination of a triazole core with a thioacetic acid side chain and a morpholine counter-ion contributes to its distinct physicochemical and biological properties. google.combiomedpharmajournal.org
The synthesis of this compound involves the reaction of 3-methyl-1,2,4-triazolyl-5-thioacetic acid with morpholine. google.com One patented method describes this reaction in methylene (B1212753) chloride as a liquid medium, which is reported to significantly increase the yield and quality of the final product. google.com
Table 1: Chemical Identity of this compound
| Property | Value |
| IUPAC Name | 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;morpholine |
| Molecular Formula | C9H16N4O3S |
| Molecular Weight | 260.32 g/mol |
| CAS Number | 357172-63-5 |
Data sourced from PubChem CID 15411619 nih.gov
Historical Perspectives on this compound Research and Development
The development of this compound originated from the work of a team of scientists led by Professor I. A. Mazur. zsmu.edu.uauran.ua It was selected from over 1000 synthesized compounds based on the 1,2,4-triazole molecule. zsmu.edu.ua The initial development is credited to the RPA "Pharmatron" in 1982. pensoft.net Early experimental studies, such as a 1990 report from Zaporizhzhia, investigated its wound-healing and hepatoprotective activities. zsmu.edu.ua Another 1990 report from the same institution focused on the toxicological profile of a 2.5% this compound solution for intravenous injection. zsmu.edu.ua These foundational studies paved the way for its recognition as a metabolitotropic cytoprotector. zsmu.edu.uaresearchgate.net
For over two decades, this compound has been utilized in healthcare, particularly in post-Soviet countries. pensoft.net Its history is marked by extensive preclinical and clinical research that has established its various pharmacological activities. pensoft.net
Scope and Significance of Current Academic Research on this compound
Current academic research continues to explore the multifaceted pharmacological profile of this compound. A significant area of investigation is its antioxidant mechanism of action. biomedpharmajournal.orgpensoft.net Studies have shown that this compound can reactivate antioxidant enzymes like glutathioperoxidase and superoxide (B77818) dismutase, and increase the level of reduced glutathione (B108866). pensoft.net
Its effects on the cardiovascular system are also a major focus. Research indicates that this compound exhibits anti-ischemic, cardioprotective, and endothelioprotective properties. preprints.orgpensoft.net It has been shown to improve endothelial function by increasing the expression of vascular endothelial growth factor (VEGF) and endothelial nitric oxide synthase (eNOS). pensoft.net Furthermore, its ability to act as a scavenger of cytotoxic forms of nitric oxide (NO) and enhance NO bioavailability is a key area of interest. preprints.orgnih.gov
Recent research has also explored its immunomodulatory and anti-inflammatory activities. pensoft.net Studies have documented its ability to inhibit the expression of pro-inflammatory cytokines such as IL-1b, IL-6, and TNF-a. pensoft.net The potential applications of this compound are being investigated in various contexts, including its use in combination with other pharmaceutical agents like L-arginine and chloramphenicol (B1208) to enhance therapeutic outcomes. biomedpharmajournal.orgump.edu.plump.edu.pl
Quantum chemical studies have been employed to understand the potential for intermolecular interactions between this compound and other drugs, such as decamethoxine (B607030) and isoniazid (B1672263), which is crucial for the development of combination therapies. uran.uaresearchgate.netosi.lv High-performance liquid chromatography (HPLC) methods have also been developed for the simultaneous analysis of this compound and other compounds in mixtures, aiding in the standardization of potential new drug formulations. zsmu.edu.ua
Table 2: Key Research Findings on this compound's Biological Activities
| Biological Activity | Research Findings |
| Antioxidant | Reactivates antioxidant enzymes (glutathioperoxidase, superoxide dismutase); increases reduced glutathione levels. pensoft.net |
| Cardioprotective | Reduces mortality and necrosis area in experimental myocardial infarction; improves ECG. pensoft.net |
| Anti-ischemic | Enhances compensatory activation of the malate-aspartate shuttle mechanism; reduces inhibition of Krebs cycle oxidation. preprints.orgnih.gov |
| Endothelioprotective | Increases expression of VEGF and eNOS; enhances NO bioavailability. preprints.orgpensoft.net |
| Anti-inflammatory | Inhibits expression of pro-inflammatory cytokines (IL-1b, IL-6, TNF-a). pensoft.net |
| Immunomodulatory | Increases interferon levels and the number of T-lymphocytes. pensoft.net |
Structure
2D Structure
Properties
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S.C4H9NO/c1-3-6-5(8-7-3)11-2-4(9)10;1-3-6-4-2-5-1/h2H2,1H3,(H,9,10)(H,6,7,8);5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYQJZMDTZWNQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)O.C1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357172-63-5 | |
| Record name | Thiotriazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357172635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THIOTRIAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80FD3I7462 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Spectroscopic Characterization of Thiotriazoline and Its Complexes
Elucidation of Molecular Structure through X-ray Crystallography
X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. libretexts.orgwikipedia.org This method has been instrumental in confirming the structural identity of chemical compounds by providing a three-dimensional picture of electron density. wikipedia.orgintertek.com For thiotriazoline, which exists as the morpholinium salt of tiazotic acid, X-ray diffraction studies have been crucial. ncats.ioump.edu.pl
Two polymorphic forms of morpholin-4-ium 2-(5-methyl-1H-1,2,4-triazol-3-ylsulfanyl)acetate have been identified. ncats.io The study of these polymorphs from an energetic viewpoint has provided insights into their relative stabilities. acs.org The crystal structure analysis reveals the intricate network of intermolecular interactions that dictate the packing of the molecules in the solid state. The ability of this compound to form different crystalline structures is a key aspect of its solid-state chemistry. acs.org
Vibrational and Electronic Spectroscopy
Spectroscopic techniques are fundamental tools for probing the structure and bonding within molecules. arxiv.org A combination of methods, including FTIR, NMR, and UV-Vis spectroscopy, provides complementary information that, when taken together, allows for a comprehensive characterization of a compound's structure. intertek.com
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a technique used to identify organic and, in some cases, inorganic materials by observing their chemical properties when scanned with infrared light. rtilab.com It is a valuable tool for identifying functional groups within a molecule, as each group produces a unique spectral fingerprint. rtilab.comgsconlinepress.com In the analysis of this compound and its derivatives, FTIR has been used to study changes in vibrational modes and to confirm the molecular structure. researchgate.netnih.gov
The FTIR spectra of this compound and its complexes have been characterized to understand the coordination of the molecule with metal ions. researchgate.net For instance, in metal complexes, shifts in the vibrational frequencies of the carbonyl (=C=O) and azomethine (-C=N) groups can indicate their involvement in coordination. researchgate.net This technique is also instrumental in quality control and identifying any changes in the composition of a material. rtilab.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. intertek.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms. nih.govmdpi.com For this compound and related triazole derivatives, both ¹H and ¹³C NMR spectroscopy have been employed to assign chemical shifts and confirm structural features. nih.govrsc.org
In studies of triazole thione derivatives, NMR data has been used to understand tautomerism, where the thione form is often found to predominate. scispace.com The complete assignment of ¹H and ¹³C NMR chemical shifts is often achieved through a combination of one- and two-dimensional NMR techniques, such as COSY, HSQC, and HMBC. nih.gov These advanced experiments help to definitively establish the molecular framework.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of outer electrons to higher energy orbitals. msu.edushu.ac.uk This technique is particularly useful for studying molecules with conjugated π-electron systems, as conjugation tends to shift the absorption maximum to longer wavelengths. libretexts.org
The UV-Vis spectra of this compound and its complexes have been recorded to characterize their electronic properties. researchgate.netzsmu.edu.ua For example, the interaction of this compound with other substances can lead to changes in the UV spectrum, which can be used for quantitative analysis. zsmu.edu.ua The electronic absorption spectra provide insights into the electronic transitions occurring within the molecule and are influenced by the molecular structure and the presence of chromophores. shu.ac.uklibretexts.org
Fluorescence Spectroscopy and Related Techniques
Resonance Light Scattering (RLS) Studies
Resonance Light Scattering (RLS) is a sensitive technique used to study the aggregation of molecules. nih.gov When molecules aggregate, there can be a significant enhancement of light scattering at wavelengths characteristic of the species, providing a powerful tool for detecting and characterizing these aggregates. nih.govnih.gov
Studies have utilized RLS to investigate the interaction of thiol-containing compounds, which are structurally related to this compound, with nanoparticles. nih.gov The binding of these molecules can induce aggregation, leading to a strong enhancement of the RLS signal. nih.gov This phenomenon has been used to develop highly sensitive assays. nih.govresearchgate.net While direct RLS studies on this compound are not extensively detailed in the provided context, the technique's application to similar molecules highlights its potential for studying the aggregation behavior of this compound.
Measurements of Fluorescence Lifetimes and Quantum Yields
The efficiency of a molecule's fluorescence is quantified by its fluorescence quantum yield (Φf), which represents the ratio of emitted photons to absorbed photons. d-nb.info This parameter, along with the fluorescence lifetime (τf), the average time a molecule remains in its excited state before returning to the ground state, provides crucial insights into the photophysical properties of a compound. d-nb.infomdpi.com
For fluorescent molecules, these values can be determined through relative or absolute methods. d-nb.info Relative methods involve comparison against a standard with a known quantum yield, while absolute methods often utilize an integrating sphere setup. d-nb.info The fluorescence lifetime and quantum yield are sensitive to the molecular environment, including solvent polarity and the presence of quenchers like oxygen. d-nb.inforesearchgate.net For many organic dyes with short fluorescence lifetimes (typically ≤10 ns), the influence of oxygen is minimal. d-nb.info
Table 1: Illustrative Fluorescence Data for Various Dyes
| Dye/Compound | Quantum Yield (Φf) | Lifetime (τf) (ns) | Solvent/Conditions |
| Alexa Fluor 488 | 0.92 | 4.1 | PBS, pH 7.2 thermofisher.com |
| Alexa Fluor 555 | --- | 0.3 | Water, 22°C thermofisher.com |
| Alexa Fluor 647 | 0.33 | 1.0 | PBS, pH 7.2 thermofisher.com |
| P1 (pyrazoloquinoline derivative) | 0.1287 | --- | n-hexane researchgate.net |
| P1 (pyrazoloquinoline derivative) | 0.0075 | --- | Acetonitrile researchgate.net |
| Natural Dye (Tradescantia pallida purpurea) | ~0.28 | ~3.1 | Aqueous solution, pH 3.96–8.02 mdpi.com |
This table provides example data for other fluorescent compounds to illustrate typical values and is not representative of this compound itself.
Analysis of Dipole Moment Fluctuations
The electric dipole moment is a fundamental property of a molecule that describes the separation of positive and negative charges. sci-hub.box Fluctuations in this dipole moment, influenced by factors like thermal energy and external electric fields, can provide information about a molecule's structure, reactivity, and interactions with its environment. sci-hub.boxtaylorandfrancis.com
Analysis of dipole moments can help determine the preferred solvent polarity for a molecule and identify its reactive centers. taylorandfrancis.com Techniques like microwave spectroscopy can determine dipole moments with high accuracy. researchgate.net For complex molecules, computational chemistry methods are often employed to calculate and analyze the dipole moment. researchgate.net
In the context of molecular interactions, the dipoles of a molecule tend to align with an external electric field, though this alignment is countered by thermal fluctuations. taylorandfrancis.com This dynamic behavior is crucial in understanding the permeability of biological membranes and the interaction of drugs with their targets. taylorandfrancis.com While direct experimental studies on the dipole moment fluctuations of this compound were not found, the principles governing this phenomenon are broadly applicable in chemistry and drug design. sci-hub.boxtaylorandfrancis.comarxiv.org
Synchrotron-based Spectroscopic Methods
X-ray Absorption Near Edge Structure (XANES) Analysis
X-ray Absorption Near Edge Structure (XANES), also referred to as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful, non-destructive technique used to probe the electronic structure of a specific element within a compound. measurlabs.comdiamond.ac.ukwikipedia.org It provides detailed information about the atom's oxidation state, coordination chemistry, and local symmetry. measurlabs.commdpi.com
The technique works by tuning X-ray energy across the absorption edge of a core electron of the target element. washington.edu The resulting spectrum has several features: pre-edge peaks, the edge itself, and post-edge resonances. wikipedia.orgwashington.edu The energy position of the absorption edge is sensitive to the formal oxidation state of the absorbing atom. mdpi.comwashington.edu The pre-edge features are influenced by the coordination geometry, and the region just beyond the edge contains information about the scattering of the ejected photoelectron by neighboring atoms. washington.edu
XANES is element-specific and can be applied to both crystalline and amorphous materials. mdpi.comwashington.edu This makes it particularly valuable for studying complex systems, such as determining the oxidation state of metal impurities in gemstones or characterizing the active sites in catalysts. wikipedia.orgmdpi.com Although no specific XANES studies on this compound are detailed in the provided results, this method holds potential for characterizing the sulfur and nitrogen environments within the this compound molecule and its metallic complexes.
Mass Spectrometric Approaches to this compound Characterization
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds. In the context of this compound and its derivatives, electron ionization mass spectrometry (EI-MS) has been utilized to characterize their fragmentation patterns in the gas phase. nih.gov
Studies on substituted 2-thiazolin-4-one derivatives, which share structural similarities with this compound, reveal common fragmentation pathways. nih.gov The abundance of the resulting ions is dependent on the nature of the substituents. nih.gov The use of collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) on both molecular and fragment ions helps to map out these decomposition pathways. nih.gov Such analyses can also suggest the presence of tautomeric forms for certain ionic species. nih.gov A key finding is that characteristic fragmentations can allow for the rapid identification of primary or secondary amine groups at specific positions on the thiazoline (B8809763) ring. nih.gov
Gas chromatography coupled with mass spectrometry (GC-MS) is another method used to determine the mass-to-charge ratio of 1,2,4-triazole (B32235) derivatives, a class of compounds to which this compound belongs. pensoft.net This technique has been successfully applied to confirm the structure of newly synthesized bis-derivatives of 1,2,4-triazole. pensoft.net
Table 2: Exemplary Mass Spectrometry Data for 1,2,4-Triazole Derivatives
| Compound ID | Description | Molecular Ion (M+) (m/z) |
| 2a | Isopropyl 2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)acetate | 404 pensoft.net |
| --- | C₁₅H₁₈N₈OS₂ | 390 pensoft.net |
| 6b | 2-((4-ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N,N-dimethylacetamide | 404 pensoft.net |
This table shows mass spectrometry data for related triazole compounds to illustrate the application of the technique.
Thermogravimetric Analysis and Derivatogram Studies
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. researchgate.netresearchgate.net It is used to study the thermal stability of materials and to analyze the composition of multi-component systems. nih.gov The resulting plot of mass versus temperature is called a thermogram, and its derivative (DTG curve) shows the rate of mass change. researchgate.net
TGA is valuable for investigating the coordination between metal ions and organic ligands. nih.gov In a study involving complexes of this compound with decamethoxine (B607030), a derivatogram, which includes the TGA curve, was used to assess thermal behavior. researchgate.net The analysis showed a slow weight loss beginning around 183°C (5.6% loss) and a total change in sample mass of 17.8%, with 66.3% of the original weight remaining under the tested conditions. researchgate.net A significant thermal event (an endothermic effect) was observed at 148.49°C. researchgate.net Based on this analysis, it was recommended that temperatures should not exceed 115°C during the manufacturing of dosage forms containing this complex to ensure stability. researchgate.net
Table 3: Summary of Thermogravimetric Data for this compound-Decamethoxine Complex
| Parameter | Observation |
| Endothermic Effect | -367.22 µV at 148.49°C researchgate.net |
| Onset of Weight Loss | ~183°C (5.6% loss) researchgate.net |
| Total Mass Change | 17.8% researchgate.net |
| Remaining Mass | 66.3% of original weight researchgate.net |
| Recommended Max. Temperature (Processing) | 115°C researchgate.net |
Computational and Theoretical Investigations of Thiotriazoline
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in understanding the fundamental properties of Thiotriazoline at the molecular level. These methods model the electronic structure and predict various chemical phenomena.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been applied to study this compound and its derivatives. For instance, DFT calculations have been used to predict the electronic and structural aspects of related triazole scaffolds. mdpi.com The B3LYP functional is a hybrid functional commonly used in these studies. ajchem-a.com DFT, often combined with dispersion corrections (DFT-D), has been employed to calculate intermolecular interaction energies, which is crucial for understanding how this compound interacts with other molecules. researchgate.net
Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited states and electronic spectra. hivnursing.netrsc.org This method has been utilized to assign UV-Vis spectral bands of molecules containing triazole moieties by calculating electronic transitions between molecular orbitals. mdpi.comias.ac.in For example, TD-DFT calculations can help assign absorption bands to specific electronic transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
Molecular Mechanics and Semi-Empirical Quantum Mechanical Methods
Molecular mechanics methods are used in conjunction with quantum chemical calculations to model the structure and stability of complexes involving this compound. researchgate.netosi.lv These methods allow for the initial exploration of possible interactions between molecules before more computationally intensive quantum calculations are performed. researchgate.netosi.lv
Semi-empirical quantum mechanical methods, which are based on the Hartree-Fock formalism but include approximations and empirical parameters, offer a computationally less expensive alternative to ab initio methods for large molecules. uni-muenchen.dewikipedia.orgmpg.denih.gov Methods like AM1, PM3, and MNDO fall under this category and are parameterized to reproduce experimental data like heats of formation. uni-muenchen.dewikipedia.orgnih.gov The PM7 method, for instance, has been used for the preliminary optimization of three-component complexes containing a this compound derivative. zsmu.edu.ua These methods are particularly useful for initial conformational searches and for studying large systems where full ab initio calculations are not feasible. researchgate.netmpg.denih.gov
Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Profiles
The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity of a molecule. irjweb.comirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and reactivity; a smaller gap generally indicates higher reactivity. irjweb.comaimspress.com For thiazole (B1198619) derivatives, the HOMO-LUMO gap has been calculated to explain charge transfer interactions within the molecule. irjweb.com These analyses help identify the regions of a molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. ajchem-a.com
| Computational Parameter | Description | Significance in this compound Research |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and charge transfer potential. irjweb.comaimspress.com |
Electron Density Distribution Analysis (e.g., Bader's Quantum Theory of Atoms in Molecule (QTAIM))
Bader's Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density distribution in a molecule. nih.gov This analysis can reveal the nature of chemical bonds and non-covalent interactions within a molecular system. researchgate.net For instance, QTAIM has been employed to investigate the non-covalent linkages present in complexes, providing a detailed picture of the bonding environment. researchgate.net This method is valuable for unambiguously characterizing the interactions between atoms in various chemical species. nih.gov
Natural Bond Orbital (NBO) Analysis for Electron Properties and Transitions
Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization and intermolecular interactions by transforming the calculated wave function into a localized Lewis structure representation. uni-muenchen.denih.govwikipedia.org This method examines interactions between filled (donor) and empty (acceptor) orbitals to quantify delocalization effects. uni-muenchen.de In the context of this compound and related compounds, NBO analysis can elucidate the nature of bonding and the energetic importance of donor-acceptor interactions. mdpi.comwisc.edu The stabilization energy E(2) calculated in NBO analysis provides a measure of the strength of these interactions. mdpi.com
Molecular Interactions and Complex Formation Energies
The ability of this compound to interact with other molecules and form complexes is a key area of theoretical investigation. Quantum-chemical modeling has been used to study the formation of complexes between this compound derivatives and various molecules, including glycine (B1666218) and L-tryptophan. zsmu.edu.uazsmu.edu.ua These studies often involve calculating the complex formation energy, which indicates the stability of the resulting complex. zsmu.edu.uazsmu.edu.ua
For example, a combined molecular mechanics and quantum chemistry approach was used to investigate the structure and stability of complexes formed by a this compound derivative with isoniazid (B1672263). researchgate.netosi.lv The calculations showed the possibility of forming stable complexes in both the gas phase and in aqueous solution, with the Gibbs free energy of formation (ΔG298) being a key indicator of stability. researchgate.netosi.lv Similarly, studies on complexes with decamethoxine (B607030) revealed that the interaction energy was relatively low. uran.uaresearchgate.net The formation of multiple hydrogen bonds is often a significant factor in the stabilization of these complexes. zsmu.edu.uazsmu.edu.ua
Investigations have also looked into the formation of different polymorphic modifications of this compound, revealing how crystallization conditions can affect the intermolecular interaction energies and the resulting crystal structure. rsc.org These studies highlight the importance of both charge-assisted and non-charge-assisted hydrogen bonds in the molecular packing. rsc.org
| Interacting Molecule | Complex Formation Energy (ΔG298) | Phase | Key Findings |
| Isoniazid (with morpholine) | -13.6 kcal/mol | Gas Phase | Stable complex formation is possible. researchgate.netosi.lv |
| Isoniazid (with morpholine) | -7.6 kcal/mol | Aqueous Solution | Stable complex formation is possible. researchgate.netosi.lv |
| Isoniazid (without morpholine) | -6.6 kcal/mol | Gas Phase | Less favored complex formation. researchgate.netosi.lv |
| Isoniazid (without morpholine) | -2.6 kcal/mol | Aqueous Solution | Less favored complex formation. researchgate.netosi.lv |
| Glycine | Positive (low stability) | Infinitely Diluted Solution | Possibility of multiple hydrogen bonds. zsmu.edu.ua |
| L-tryptophan | Positive (thermodynamically unstable) | Infinitely Diluted Solution | Complexes are thermodynamically unstable in this phase. zsmu.edu.ua |
| Decamethoxine | Low interaction energy | Not specified | Suggests weak interaction. uran.uaresearchgate.net |
Intermolecular Hydrogen Bonding Networks in this compound Complexes
This compound, a compound known for its antioxidant and membrane-stabilizing effects, demonstrates a propensity for forming intricate intermolecular hydrogen bonding networks. researchgate.net These non-covalent interactions are crucial in the formation of supramolecular complexes and influence the compound's physical and biological properties. mdpi.commdpi.comnih.gov
In complexes with other molecules, such as isoniazid, L-tryptophan, and L-arginine, this compound participates in the formation of multiple hydrogen bonds. zsmu.edu.uaresearchgate.net These bonds can involve the various functional groups present in the this compound molecule and its interacting partners. For instance, in complexes with L-tryptophan, quantum-chemical calculations have shown that the molecules are connected by a significant number of intermolecular hydrogen bonds. zsmu.edu.ua Similarly, studies on complexes with L-arginine reveal the formation of ternary complexes where molecules are linked by multiple hydrogen bonds. researchgate.net The formation of these hydrogen-bonded networks is a key factor in the stability and structure of these supramolecular assemblies. wm.edu
The nature and strength of these hydrogen bonds can vary, leading to different structural arrangements. In some cases, the interactions result in the formation of chain-like or more complex three-dimensional networks. mdpi.comwm.edu For example, the crystal structure of certain heterocyclic thioureas, which share structural motifs with this compound, reveals the formation of 3D networks composed of helices. wm.edu The presence of these extensive hydrogen-bonding networks is a defining characteristic of this compound's solid-state and solution-phase behavior.
Theoretical Modeling of Supramolecular Complexes (e.g., with Isoniazid, Decamethoxine, L-Tryptophan)
Computational methods, particularly quantum chemistry calculations, have been instrumental in understanding the formation and stability of supramolecular complexes involving this compound. researchgate.neturan.ua These theoretical models provide insights into the structure, interaction energies, and thermodynamic feasibility of complex formation with various molecules, including isoniazid, decamethoxine, and L-tryptophan. zsmu.edu.uauran.uaresearchgate.net
Isoniazid: Theoretical studies on the complexation of this compound with the antituberculosis agent isoniazid have been performed using a combination of molecular mechanics and quantum chemistry. researchgate.net These calculations have shown that stable complexes can form both in the gas phase and in aqueous solution. researchgate.net The presence of morpholine (B109124), a component of the this compound formulation, has been found to facilitate the formation of these complexes. researchgate.net
Decamethoxine: Quantum chemical studies have also been employed to investigate the possibility of forming complexes between this compound and the antiseptic agent decamethoxine. researchgate.neturan.ua These studies examined the structures and energy characteristics of the potential complexes. The results indicated a relatively low interaction energy between this compound and decamethoxine, suggesting a reduced probability of strong intermolecular hydrogen bond formation. researchgate.neturan.ua
L-Tryptophan: The potential for complex formation between this compound and the essential amino acid L-tryptophan has been explored through quantum-chemical calculations. zsmu.edu.uazsmu.edu.ua These studies investigated three-component complexes involving L-tryptophan, 3-methyl-1,2,4-triazolyl-5-thioacetate (MTTA), and morpholine. zsmu.edu.uazsmu.edu.ua The calculations revealed that while these components can form complexes linked by numerous intermolecular hydrogen bonds, the complexes are thermodynamically unstable in infinitely dilute solutions, with positive formation energies. zsmu.edu.ua The molecules in these complexes are often linked sequentially, for instance, morpholine–MTTA–tryptophan. zsmu.edu.uazsmu.edu.ua
The following table summarizes the key findings from the theoretical modeling of these supramolecular complexes:
| Interacting Molecule | Computational Method(s) | Key Findings |
| Isoniazid | Molecular mechanics, Density Functional Theory (B97-D/6-311G**) | Stable complexes are possible in both gas phase and aqueous solution. Morpholine facilitates complex formation. researchgate.net |
| Decamethoxine | Quantum chemistry (B97-D3/def2-tzvp + COSMO) | Low interaction energy, suggesting reduced probability of strong intermolecular hydrogen bond formation. researchgate.neturan.ua |
| L-Tryptophan | Molecular docking (AutoDock Vina), Quantum chemistry | Capable of forming three-component complexes with extensive hydrogen bonding, but thermodynamically unstable in infinitely dilute solutions. zsmu.edu.uazsmu.edu.ua |
Thermodynamics of Complex Formation in Different Solvation Environments (e.g., SMD Continuum Model)
The thermodynamic stability of this compound complexes in different environments is a critical factor in understanding their behavior. Computational models, particularly those that account for solvent effects, are essential for these investigations. The Solvation Model based on Density (SMD) continuum model is a widely used method for calculating the free energy of solvation. researchgate.netresearchgate.net
Studies on the complexation of this compound with isoniazid have utilized the SMD model to account for the effects of an aqueous environment. researchgate.net The calculations showed that the formation of stable complexes is thermodynamically favorable in both the gas phase (ΔG₂₉₈ = -13.6 kcal/mol) and in aqueous solution (ΔG₂₉₈ = -7.6 kcal/mol). researchgate.net This indicates that the presence of a solvent, while reducing the stability, does not prevent complex formation.
In contrast, quantum-chemical calculations for the three-component system of L-tryptophan, MTTA, and morpholine suggest that the resulting complexes are thermodynamically unstable in an infinitely dilute solution. zsmu.edu.ua The calculated formation energies are positive, which is attributed to the high conformational flexibility of the molecules involved. zsmu.edu.ua Similarly, studies on complexes with L-arginine also indicated thermodynamic instability in solution, with positive but low formation energies. researchgate.netzsmu.edu.ua
The thermodynamic parameters of sublimation and solvation have also been investigated for related compounds, providing insights into specific and nonspecific interactions in both crystal and solution phases. nih.gov For instance, the Gibbs free energy of sublimation has been correlated with melting points. nih.gov Detailed thermodynamic studies of inhibitor binding to proteins have also highlighted the importance of dissecting the contributions of enthalpy, entropy, and heat capacity to the binding affinity. nih.gov
The following table presents the Gibbs free energy of formation (ΔG₂₉₈) for this compound complexes in different environments:
| Complex | Environment | ΔG₂₉₈ (kcal/mol) |
| This compound-Isoniazid | Gas Phase | -13.6 researchgate.net |
| This compound-Isoniazid | Aqueous Solution (SMD) | -7.6 researchgate.net |
| Two-component Isoniazid-MTTA | Gas Phase | -6.6 researchgate.net |
| Two-component Isoniazid-MTTA | Aqueous Solution (SMD) | -2.6 researchgate.net |
| This compound-L-Tryptophan | Infinitely Dilute Solution | Positive zsmu.edu.ua |
| This compound-L-Arginine | Solution | Positive researchgate.netzsmu.edu.ua |
Photophysical Properties from Theoretical Calculations
Simulation and Interpretation of Electronic and Infrared Spectra
Theoretical calculations are a powerful tool for simulating and interpreting the electronic and infrared (IR) spectra of molecules like this compound. mdpi.com These simulations provide a deeper understanding of the vibrational modes and electronic transitions that give rise to the observed spectral features. mdpi.com
Infrared (IR) Spectra: Quantum chemistry calculations, often based on density functional theory (DFT), can be used to predict the IR spectra of this compound and its complexes. mdpi.com By comparing the calculated spectrum with the experimental one, detailed vibrational assignments can be made. mdpi.com For instance, in studies of related heterocyclic compounds, IR spectroscopy has been used to identify characteristic vibrations of specific bonds and functional groups. acs.org The formation of hydrogen bonds significantly affects the vibrational modes of the participating groups, which can be observed in the IR spectrum. mdpi.com In the context of this compound complexes, changes in the IR spectrum can confirm the formation of intermolecular interactions. pharmainfo.in For example, in studies of isoniazid complexes, changes in the C=O stretching band and N-H bending frequencies in the IR spectrum indicate coordination with metal ions or formation of hydrogen bonds. researchgate.netamazonaws.com
Electronic (UV-Visible) Spectra: Theoretical simulations can also predict the electronic absorption spectra (UV-Visible spectra) of this compound. These calculations help in understanding the nature of the electronic transitions, such as n → π* or π → π* transitions. The absorption spectrum of this compound has been noted in studies involving its quantitative determination in mixtures, where it was established that its absorption does not interfere with the determination of other components like decamethoxine. researchgate.net
Photo-induced Electron Transfer (PET) Processes
Photo-induced electron transfer (PET) is a process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. wikipedia.org This process leads to the formation of a charge-separated state. wikipedia.org While specific studies on PET processes in this compound itself are not extensively documented in the provided context, the principles of PET are relevant to understanding its potential photophysical behavior.
PET is a fundamental process in many chemical and biological systems, including photosynthesis and the operation of solar cells. mdpi.comuochb.czrsc.org It involves the excitation of a molecule by light, which can then act as either an electron donor or acceptor. wikipedia.org The efficiency of PET is influenced by factors such as the distance between the donor and acceptor, the driving force for the reaction, and the surrounding environment. mdpi.com
In the context of complex systems, PET can be harnessed for various applications, such as modulating fluorescence for super-resolution imaging or facilitating charge transport in molecular devices. anr.fr The theoretical understanding of PET involves considering the electronic states of the molecules involved and the pathways for electron transfer. mdpi.com
Polymorphism and Conformational Analysis
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical compounds as it can influence their physical properties and biological activity. acs.orgresearchgate.netnih.gov this compound has been shown to exhibit polymorphism. wikipedia.org
A study has reported the formation of two polymorphs of morpholin-4-ium 2-(5-methyl-1,2,4-triazol-3-ylthio)acetate, a salt of this compound. researchgate.net In these polymorphs, the cations and anions are connected by hydrogen bonds, forming two-dimensional networks. researchgate.net The energetic aspects of the formation of these two this compound polymorphs have also been investigated. acs.orgnih.gov
Conformational analysis, which involves studying the different spatial arrangements of atoms in a molecule, is also crucial for understanding the behavior of flexible molecules like this compound. Quantum chemical methods are often employed to determine the preferred conformations and the energy barriers between them. researchgate.net For instance, in the case of the drug bicalutamide, quantum chemical analysis revealed that the difference between its polymorphic forms is related to a specific torsional angle. researchgate.net The conformational flexibility of this compound and its components has been highlighted as a factor influencing the thermodynamics of complex formation. zsmu.edu.ua
The study of polymorphism and conformational analysis provides valuable insights into the solid-state properties of this compound and its potential to form different crystalline structures with varying characteristics.
Energetic Viewpoints of this compound Polymorphs
This compound, chemically known as morpholin-4-ium 2-(5-methyl-1H-1,2,4-triazol-3-ylsulfanyl)acetate, has been shown to exist in at least two polymorphic modifications: a monoclinic and an orthorhombic form. rsc.org A comprehensive study using an approach based on the comparison of pairwise interaction energies has revealed that the formation of these polymorphs is highly dependent on the crystallization conditions. rsc.orgresearchgate.net
The orthorhombic modification is formed under kinetic control, which typically involves rapid processes like fast cooling. rsc.orgresearchgate.net This form is characterized by a more isotropic topology of intermolecular interaction energies, meaning the interactions are more uniform in all directions. rsc.orgresearchgate.net In this crystal structure, the building unit is the entire organic salt of this compound. rsc.orgresearchgate.net
Conversely, the monoclinic modification is the result of thermodynamically controlled crystallization, a slower process that allows the system to reach a lower energy state. rsc.org This form exhibits an anisotropic topology of interaction energies, with stronger interactions in specific directions. rsc.org The fundamental building unit in the monoclinic structure is a dimer of cation-anion pairs. rsc.org The primary distinction in the intermolecular interactions between the two polymorphs lies in the presence or absence of non-charge-assisted hydrogen bonds, which have relatively low energy. rsc.org
The stability of different polymorphic forms is a critical aspect in materials science and pharmaceuticals, as it can influence physicochemical properties. Computational studies classify polymorphic forms based on the topology of their intermolecular interaction energies. researchgate.net For instance, analysis of pairwise interaction energies can classify structures as columnar, layered, or columnar-layered. researchgate.netacs.org The relative stability of polymorphs often correlates with the degree of anisotropy in these interaction energies. researchgate.netacs.org Typically, the most stable polymorph possesses the most anisotropic "energetic" structure, while less stable forms have interaction energies that are more similar in various directions. acs.org
| Property | Orthorhombic Polymorph | Monoclinic Polymorph |
|---|---|---|
| Formation Control | Kinetic Control rsc.orgresearchgate.net | Thermodynamic Control rsc.org |
| Interaction Energy Topology | Isotropic (more uniform) rsc.orgresearchgate.net | Anisotropic (directional) rsc.org |
| Structural Building Unit | Wholesome organic salt rsc.orgresearchgate.net | Cation-anion pair dimer rsc.org |
| Relative Stability | Metastable | More Stable |
Conformational Flexibility and Proton Transfer Dynamics
Theoretical studies have also shed light on the dynamic nature of this compound and its constituent parts, particularly its conformational flexibility and the potential for proton transfer. This compound is an organic salt where the carboxyl group of the 3-methyl-1,2,4-triazolyl-5-thioacetate (MTTA) component is readily deprotonated. zsmu.edu.ua This inherent capacity for deprotonation is a fundamental aspect of proton transfer.
Quantum-chemical studies of complex systems involving this compound's components (MTTA and morpholine) with other molecules, such as L-tryptophan, have provided insights into its dynamic behavior. zsmu.edu.ua These investigations noted the high conformational flexibility of the molecules involved. zsmu.edu.ua This flexibility arises because the functional groups that participate in hydrogen bonding are separated by bridging structures, including several methylene (B1212753) groups. zsmu.edu.ua Such flexibility, combined with the relatively easy transfer of protons involved in hydrogen bonds, can lead to thermodynamically unstable complexes in dilute solutions, despite the presence of numerous charge-assisted intermolecular hydrogen bonds. zsmu.edu.ua
Molecular Mechanisms of Thiotriazoline S Biological Activity
Antioxidant and Redox Modulation Mechanisms
Thiotriazoline exhibits robust antioxidant properties through several interrelated mechanisms that collectively mitigate oxidative stress and its downstream consequences.
Reactive Oxygen Species (ROS) Scavenging
This compound functions as a direct scavenger of reactive oxygen species (ROS). preprints.orgnih.govmdpi.com The chemical structure of this compound, particularly the sulfur atom in the morpholino-thiazotate molecule, is highly reactive and can act as a "trap" for superoxide (B77818) radicals (O₂⁻) and peroxynitrite (ONOO⁻). biomedpharmajournal.orgresearchgate.net This scavenging ability is attributed to the molecule's capacity to compete with other biological molecules, such as the SH-groups of proteins, for superoxide anion-radicals. silae.itresearchgate.net By neutralizing these highly reactive species, this compound prevents them from inflicting damage on cellular components. silae.itresearchgate.net
The antioxidant activity of this compound has been demonstrated in various experimental models. For instance, studies on triazole derivatives have shown their efficacy in scavenging free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•+). nih.gov This direct interaction with free radicals is a key initial step in its protective cascade.
Regulation of Thiol-Disulfide Balance and Glutathione (B108866) System Activation
This compound plays a crucial role in maintaining the thiol-disulfide balance, a critical component of cellular redox homeostasis. researchgate.netindexcopernicus.comresearchgate.net It has been shown to increase the level of reduced thiols, particularly glutathione (GSH), by activating glutathione reductase and directly reducing oxidized thiol groups. biomedpharmajournal.org This is significant because a deficiency in thiol compounds can impair the transport of nitric oxide and increase its conversion to the cytotoxic product peroxynitrite. biomedpharmajournal.org
The compound's influence extends to the broader glutathione system. This compound reactivates key antioxidant enzymes such as glutathione peroxidase (GPx) and superoxide dismutase (SOD). pensoft.net Specifically, it has been found to increase the activity of Cu/Zn-SOD, GPX1, and GPX4 in various tissues under pathological conditions. preprints.org By preserving the reserves of reduced glutathione and promoting the activity of these enzymes, this compound enhances the cell's intrinsic antioxidant defenses. silae.itzsmu.edu.ua This activation of the glutathione system is a cornerstone of its cytoprotective effects. scispace.commdpi.com
Inhibition of Lipid Peroxidation and Membrane Stabilization
A significant consequence of oxidative stress is lipid peroxidation, a process that damages cell membranes and can lead to cell death. This compound effectively inhibits lipid peroxidation, thereby exerting a membrane-stabilizing effect. pensoft.netgoogle.comresearchgate.net This action is achieved by reducing the formation of lipid peroxidation products like malondialdehyde (MDA). pensoft.net
Studies have shown that this compound's membrane-protective activity involves normalizing the physicochemical parameters of the membrane structure. pensoft.netmdpi.com For example, in cases of toxic liver damage, it inhibits lipid peroxidation in the membranes of the endoplasmic reticulum. pensoft.net It also protects the membranes of liver mitochondria, preserving the mitochondrial membrane potential. pensoft.net By preventing the oxidative degradation of lipids, this compound maintains the integrity and function of cellular and subcellular membranes. pensoft.netmdpi.com
Impact of this compound on Markers of Oxidative Stress and Lipid Peroxidation
| Marker | Effect of this compound | Associated Mechanism | Reference |
|---|---|---|---|
| Malondialdehyde (MDA) | Decrease | Inhibition of lipid peroxidation | pensoft.net |
| Thiobarbituric acid reactive substances (TBARS) | Decrease | Suppression of free radical generation | zsmu.edu.ua |
| Protein Oxidative Modification Products (APH & CPG) | Decrease | Protection of proteins from oxidative damage | google.com |
Prevention of Oxidative Modification of Nitric Oxide (NO)
This compound protects nitric oxide (NO) from oxidative modification, a critical function given NO's role in various physiological processes. preprints.orgnih.govmdpi.com Under conditions of oxidative stress, NO can react with superoxide radicals to form peroxynitrite (ONOO⁻), a highly cytotoxic and pro-inflammatory molecule. biomedpharmajournal.orgpensoft.net this compound prevents this transformation by scavenging the reactive oxygen species that would otherwise react with NO. preprints.orgnih.govmdpi.combiomedpharmajournal.orgpensoft.net
The mechanism involves the reactive sulfur atom in the this compound molecule, which can interact with peroxynitrite. researchgate.net This interaction leads to the formation of an S-nitro derivative, which is then hydrolyzed to a sulfoxide (B87167) and a nitrite (B80452) anion, effectively neutralizing the peroxynitrite. researchgate.net By preserving the bioavailability of NO, this compound ensures its continued role in vital functions like vasodilation and neurotransmission, while preventing the formation of harmful byproducts. pensoft.netpreprints.org
Nitric Oxide (NO) System Modulation
This compound's influence extends beyond antioxidant effects to directly modulate the nitric oxide system, enhancing its synthesis and bioavailability.
Enhancement of NO Synthesis and Bioavailability
This compound has been shown to increase the synthesis and bioavailability of nitric oxide. pensoft.netpreprints.org It achieves this through several mechanisms. Firstly, by increasing the levels of SH-compounds (thiol-containing compounds), it facilitates the transport of NO. pensoft.netsciforum.net Secondly, this compound can form stable S-nitrosothiol complexes with NO, which act as transport and donor molecules, protecting NO from rapid degradation and delivering it to target sites. biomedpharmajournal.orgpensoft.netmdpi.comsciforum.net
Furthermore, research indicates that this compound can increase the expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the vascular endothelium. pensoft.netmdpi.comsciforum.net Clinical and preclinical studies have demonstrated that this compound, sometimes in combination with L-arginine (the substrate for eNOS), leads to a significant increase in the endothelioprotective effect by enhancing NO synthesis and bioavailability. biomedpharmajournal.orgpensoft.net This modulation of the NO system is crucial for its cardioprotective and anti-ischemic properties. nih.govresearchgate.net
Effects of this compound on the Nitric Oxide System
| Parameter | Effect of this compound | Mechanism | Reference |
|---|---|---|---|
| eNOS Expression | Increase | Stimulation of eNOS gene expression | pensoft.netmdpi.comsciforum.net |
| NO Bioavailability | Increase | Formation of S-nitrosothiol complexes, protection from oxidative modification | biomedpharmajournal.orgpensoft.netpreprints.org |
| Nitrotyrosine Levels | Decrease | Prevention of peroxynitrite formation | preprints.orgnih.gov |
Formation and Transport of Nitrosothiols
This compound plays a significant role in the transport and stabilization of nitric oxide (NO) through the formation of S-nitrosothiol complexes. hilarispublisher.combiomedpharmajournal.org Nitric oxide is an unstable, short-lived radical, and its transport and bioavailability are crucial for its physiological functions. hilarispublisher.combiomedpharmajournal.org In conditions of thiol deficiency, such as oxidative stress or ischemia, NO transport is impaired as it is susceptible to attack by reactive oxygen species (ROS), leading to the formation of the cytotoxic product peroxynitrite. biomedpharmajournal.orgpensoft.net
This compound can act as a transport molecule for NO by forming stable S-nitrosyl complexes. hilarispublisher.compreprints.org This is particularly important as the formation of S-nitrosothiols with low-molecular-weight thiol-containing compounds is a key mechanism for the stabilization and subsequent transportation of NO. hilarispublisher.combiomedpharmajournal.org By increasing the level of reduced thiols, such as glutathione, this compound enhances the protective mechanisms for NO synthesis and transport. biomedpharmajournal.orgpreprints.org This action is attributed to its ability to activate glutathione reductase and directly reduce oxidized thiol groups. hilarispublisher.combiomedpharmajournal.org
The formation of S-nitrosoglutathione (GSNO), the S-nitrosated derivative of glutathione, is a critical aspect of NO's biological activity, serving as a cellular reservoir and transport vehicle for NO. frontiersin.orgnih.gov The transport of GSNO into cells is a complex process that can involve the transfer of the nitroso group to other thiols like L-cysteine, forming S-nitroso-L-cysteine (L-CysNO), which is then more readily transported across the cell membrane. nih.gov this compound's ability to maintain a healthy thiol-disulfide balance supports these transport mechanisms, ensuring NO bioavailability. preprints.org
Stimulation of NO Synthase (NOS) Activity (e.g., eNOS)
This compound has been shown to positively influence the activity of nitric oxide synthase (NOS), particularly endothelial NOS (eNOS). pensoft.netuib.no This enzyme is crucial for the production of nitric oxide (NO) in the vascular endothelium, which plays a key role in regulating vascular tone and health. mdpi.com
Research indicates that this compound can increase the expression of eNOS. pensoft.net For instance, in studies involving polypropylene (B1209903) mesh coated with this compound and L-arginine, a significant increase in eNOS mRNA expression was observed. biomedpharmajournal.org This suggests a direct stimulatory effect on the synthesis of the eNOS enzyme. The combined use of this compound and L-arginine, a substrate for eNOS, has been noted to have a positive synergistic effect on NO synthesis and bioavailability. biomedpharmajournal.org
Furthermore, this compound's antioxidant properties contribute to the enhanced activity of eNOS. By scavenging reactive oxygen species (ROS), this compound protects NO from oxidative degradation, thereby increasing its bioavailability. preprints.orguib.no Oxidative stress can lead to eNOS "uncoupling," a state where the enzyme produces superoxide instead of NO. nih.gov By mitigating oxidative stress, this compound helps maintain the coupled, functional state of eNOS. researchgate.net
In experimental models of myocardial ischemia, this compound has been observed to increase eNOS activity, contributing to its cardioprotective effects. uib.no Studies have also shown that following conditions like prenatal hypoxia, this compound administration can lead to a significant increase in eNOS levels. nih.gov For example, one month after a course of this compound, eNOS levels were 50% higher and eNOS mRNA levels were 12 times higher compared to controls. nih.gov
Mitigation of Nitrosative Stress and iNOS Expression Inhibition
This compound plays a crucial role in mitigating nitrosative stress and inhibiting the expression of inducible nitric oxide synthase (iNOS). researchgate.netnih.gov Nitrosative stress arises from an excessive production of reactive nitrogen species (RNS), including nitric oxide (NO) and its highly reactive derivative, peroxynitrite, which is formed from the reaction of NO with superoxide radicals. biomedpharmajournal.org This condition can lead to cellular damage and is implicated in various pathological processes. biomedpharmajournal.org
This compound helps reduce the intensity of nitrosative stress through several mechanisms. researchgate.netnih.gov As a scavenger of cytotoxic forms of NO, it directly reduces the concentration of harmful RNS. preprints.orguib.no Its antioxidant properties are also key, as it prevents the oxidative modification of NO by reactive oxygen species (ROS). biomedpharmajournal.org By limiting the availability of ROS, this compound indirectly reduces the formation of peroxynitrite.
A significant aspect of this compound's action is its ability to inhibit the expression of iNOS. biomedpharmajournal.org Unlike endothelial NOS (eNOS), which is constitutively expressed and produces low levels of NO for physiological regulation, iNOS is typically induced under inflammatory or stress conditions and produces large, often cytotoxic, amounts of NO. biomedpharmajournal.orgmdpi.com Chronic stress, for example, has been shown to induce the expression of iNOS in the brain. nih.gov
Experimental studies have demonstrated this compound's inhibitory effect on iNOS. For instance, in a study involving rats subjected to conditions that would normally increase iNOS expression, this compound administration led to a 41.5% reduction in iNOS levels and a 56% decrease in iNOS mRNA compared to the control group. nih.gov This inhibition of iNOS expression is a key factor in its ability to protect tissues from the damaging effects of excessive NO production during inflammation and ischemia. biomedpharmajournal.org By modulating the eNOS/iNOS expression ratio in favor of the protective eNOS, this compound helps to restore the balance of the nitric oxide system. researchgate.net
Bioenergetic Pathway Regulation
Activation of the Malate-Aspartate Shuttle
This compound has been identified as an activator of the malate-aspartate shuttle, a crucial compensatory mechanism for energy production, particularly under ischemic conditions. uib.noresearchgate.netmdpi.com This shuttle is responsible for transporting reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria, which is essential for maintaining aerobic respiration and ATP synthesis. researchgate.net
Under conditions of ischemia, the normal processes of energy metabolism are disrupted. researchgate.net this compound enhances the compensatory activation of the malate-aspartate shuttle, which helps to sustain mitochondrial function. preprints.orguib.noresearchgate.net This activation is indicated by an increase in the activity of key enzymes involved in the shuttle, such as mitochondrial and cytosolic malate (B86768) dehydrogenases. researchgate.net
In experimental models of cerebral ischemia, the activation of the malate-aspartate shuttle by this compound has been associated with an increase in the malate content and the activity of NAD-dependent malate dehydrogenase. researchgate.net This, in turn, correlates with the maintenance of ATP levels and the expression of protective proteins like HSP70 and HIF-1α. researchgate.net Similarly, in models of myocardial infarction, this compound was found to activate the malate-aspartate shunt in the myocardium. uib.no
The combination of this compound with other compounds, such as glycine (B1666218), has also been shown to activate compensatory mitochondrial-cytosolic shunts, with the malate-aspartate shuttle being a primary one. zsmu.edu.ua This activation leads to increased production of ATP and helps to mitigate the energy deficit caused by ischemic conditions. zsmu.edu.ua
Normalization of Krebs Cycle Activity
This compound has demonstrated the ability to normalize the activity of the Krebs cycle, also known as the citric acid cycle, particularly under conditions of ischemic stress. preprints.orguib.noresearchgate.net The Krebs cycle is a central metabolic pathway that occurs in the mitochondria and is essential for the oxidation of carbohydrates, fats, and proteins to produce energy in the form of ATP. wikipedia.orgnih.gov
Under ischemic conditions, the Krebs cycle can become inhibited, leading to a disruption in energy production. researchgate.net this compound helps to reduce the degree of this inhibition, thereby restoring the normal function of the cycle. researchgate.netzsmu.edu.ua This effect is evidenced by its ability to increase the levels of key Krebs cycle intermediates such as pyruvate (B1213749), malate, isocitrate, and succinate (B1194679). mdpi.com
One of the notable actions of this compound is its ability to stimulate the conversion of lactate (B86563) to pyruvate. uib.nomdpi.com During ischemia, there is often an overproduction of lactate, leading to lactic acidosis. mdpi.com By promoting the utilization of lactate to form pyruvate, this compound not only mitigates acidosis but also provides a crucial substrate to fuel the Krebs cycle. uib.nomdpi.com
In experimental models, the administration of this compound has been shown to counteract the discoordination of Krebs cycle reactions caused by ischemia. dergipark.org.tr For example, in studies on acute cerebrovascular disease, a combination of glycine and this compound led to a significant activation of oxidative energy production in the dicarboxylic region of the Krebs cycle, as indicated by an increase in malate and the activity of succinate dehydrogenase. dergipark.org.tr This normalization of the Krebs cycle is a key component of this compound's anti-ischemic and cardioprotective properties. preprints.orguib.no
Impact on Cellular ATP Concentrations and Energy Metabolism
Under conditions of ischemia, cellular ATP levels typically decrease due to the disruption of aerobic respiration. uu.nl this compound has been shown to counteract this decline by preserving intracellular ATP reserves. uib.no This is achieved through its multifaceted effects on bioenergetic pathways.
By activating the malate-aspartate shuttle and normalizing the Krebs cycle, this compound enhances the efficiency of mitochondrial ATP synthesis. uib.noresearchgate.netresearchgate.net The activation of the malate-aspartate shuttle ensures a steady supply of reducing equivalents to the electron transport chain, while the normalization of the Krebs cycle provides the necessary substrates for oxidative phosphorylation. researchgate.netmdpi.com
Anti-inflammatory and Immunomodulatory Actions
This compound demonstrates significant anti-inflammatory and immunomodulatory properties, which are attributed to its influence on key signaling pathways and cellular components of the immune system. These actions collectively contribute to its therapeutic potential in conditions associated with inflammation and immune dysregulation.
Preservation of NF-κB Activity
This compound plays a crucial role in preserving the activity of the nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of genes involved in inflammation and immune responses. Under conditions of excessive oxidative stress, reactive oxygen species (ROS) can lead to the irreversible inactivation of NF-κB. This compound prevents this by protecting the ROS-sensitive cysteine residues within the DNA-binding domains of NF-κB. pensoft.net By shielding these critical components from oxidative damage, this compound ensures that NF-κB can be appropriately activated when needed for cellular defense mechanisms against oxidative stress. pensoft.net This action is vital for maintaining cellular integrity and function, particularly in environments characterized by high levels of oxidative stress. pensoft.net
Inhibition of Pro-inflammatory Cytokine Expression (e.g., IL-1β, IL-6, TNF-α)
A significant aspect of this compound's anti-inflammatory effect is its ability to inhibit the expression of major pro-inflammatory cytokines. pensoft.net Research has established that this compound can suppress the production of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). pensoft.netbenthamdirect.com These cytokines are central mediators of the inflammatory cascade, and their overproduction is implicated in the pathogenesis of numerous inflammatory diseases.
In a study on rats with experimental chronic generalized periodontitis, the administration of a combination of this compound and L-arginine resulted in a marked reduction in the blood concentrations of pro-inflammatory cytokines. The findings indicated a significant decrease in both IL-1β and TNF-α levels. benthamdirect.com
Table 1: Effect of this compound in Combination with L-arginine on Pro-inflammatory Cytokine Levels in Rats with Chronic Generalized Periodontitis
| Cytokine | Percentage Decrease (%) | Significance |
|---|---|---|
| IL-1β | 56.1 | p < 0.05 |
| TNF-α | 71 | p < 0.05 |
Modulation of C-Reactive Protein Levels
This compound has been shown to modulate the levels of C-reactive protein (CRP), a well-known marker of inflammation. In a study involving patients with post-COVID-19 syndrome, the inclusion of this compound in the basic therapy regimen led to a notable decrease in CRP levels over a 30-day treatment period. pensoft.net While the initial CRP levels in the this compound group were not statistically different from the basic therapy group at the start, a significant reduction was observed within the this compound group when comparing pre- and post-treatment values. pensoft.net
Table 2: Modulation of C-Reactive Protein (CRP) Levels by this compound in Post-COVID-19 Syndrome Patients
| Treatment Group | Baseline CRP (mg/L, median) | CRP after 30 days (mg/L, median) | Significance of Change from Baseline |
|---|---|---|---|
| Basic Therapy + this compound | Not specified | Not specified | Significant decrease from baseline |
Effects on T-Lymphocyte and B-Lymphocyte Levels
This compound exhibits immunomodulatory activity by influencing the levels of T-lymphocytes and B-lymphocytes, which are critical for cellular and humoral immunity, respectively. Evidence suggests that this compound can increase the number of T-lymphocytes. pensoft.net
In an experimental study on guinea pigs with induced allergic alveolitis and immobilization stress, a combination therapy of this compound and corvitin demonstrated a pronounced immunocorrective effect. After 24 days of treatment, this combination led to a significant increase in T-lymphocyte levels by 40% (p<0.01) and a decrease in B-lymphocyte levels by 24.31% (p<0.01) compared to the untreated group. umk.pl This suggests a stimulation of the cellular arm and an inactivation of the humoral arm of the immune system. umk.pl
Cellular Protection Mechanisms
This compound provides cellular protection through various mechanisms, particularly under conditions of ischemic stress. Its cytoprotective effects are fundamental to its therapeutic applications in diseases characterized by cellular damage due to insufficient blood supply.
Cytoprotective Effects Against Ischemic Damage
This compound is recognized for its potent anti-ischemic and cytoprotective properties. mdpi.com It has been shown to be effective in mitigating cellular damage in the context of ischemic stroke. mdpi.com The compound works by suppressing the excessive production of free radicals and pro-inflammatory cytokines, reducing the infiltration of inflammatory cells, and lessening the increase in blood-brain barrier permeability that occurs during an ischemic event. mdpi.com
Furthermore, this compound exerts its protective effects by normalizing metabolic processes within the cells that are compromised by ischemia. In instances of ischemic brain injury, it helps to normalize glucose utilization, enhance the activity of glucose-6-phosphate dehydrogenase, and restore the ratio of NAD/NADH. It also increases the levels of key metabolites such as pyruvate, malate, and isocitrate, while concurrently reducing the overproduction of lactate and mitigating acidosis. mdpi.com This metabolic regulation is crucial for cell survival and function in the face of reduced oxygen and nutrient supply.
Expression of Heat Shock Proteins (HSP70)
This compound has been shown to moderately affect the levels of Heat Shock Protein 70 (HSP70), a key molecular chaperone involved in cellular stress resistance and proteostasis. mdpi.comscienceopen.com The mechanism is associated with the regulation of transcription factor activity through its influence on the thiol-disulfide system. mdpi.comnih.gov By modulating HSP70, this compound contributes to endogenous neuroprotection, particularly under conditions of hypoxia or ischemia. mdpi.comscienceopen.com Studies indicate that this modulation is part of a broader effect on mitochondrial energy metabolism and the reduction of oxidative and nitrative stress. scienceopen.comresearchgate.net
In an experimental model of chronic generalized periodontitis in rats, the administration of a combination of this compound and L-arginine demonstrated a significant impact on HSP70 expression. nih.gov This intervention led to a marked increase in both the expression of HSP70 mRNA in periodontal tissues and the concentration of HSP70 in the blood. nih.gov
Table 1: Effect of this compound in Combination with L-arginine on HSP70 Expression in Rats with Experimental Periodontitis
| Parameter | Method of Measurement | Result |
|---|---|---|
| HSP70 mRNA Expression | Real-Time PCR | ▲ 8.2-fold increase in periodontium |
| HSP70 Blood Concentration | Enzyme Immunoassay | ▲ 95% increase |
Data from a study on rats with chronic generalized periodontitis, following a 30-day course of this compound and L-arginine (1:4 ratio). nih.gov
Endothelial Cell Density and Vascular Endothelial Factor (VEGF) Expression
This compound exerts a protective effect on the vascular endothelium, a critical component in maintaining cardiovascular health. Research indicates that the compound increases endothelial cell density and the number of proliferating endothelial cells. mdpi.comresearchgate.netresearchgate.net This endothelioprotective action is linked to its ability to modulate the expression of Vascular Endothelial Growth Factor (VEGF) and endothelial Nitric Oxide Synthase (eNOS). mdpi.comresearchgate.netresearchgate.net
In studies on rats subjected to prenatal hypoxia, this compound demonstrated direct endothelial-protective properties by significantly increasing the nuclear area of endothelial cells in the myocardium, bringing the measurement close to that of the control group. nih.gov This suggests a restorative effect on endothelial cell structure and function. nih.gov The same research showed that this compound can increase the levels of VEGF-B and its corresponding mRNA in the myocardial cytosol. nih.gov Through these NO-dependent mechanisms, this compound helps normalize the expression of key marker proteins and enhances antioxidant defenses, thereby overcoming endothelial dysfunction. researchgate.net
Table 2: Endothelial and Vascular Effects of this compound in Experimental Models
| Parameter | Model | Finding |
|---|---|---|
| Endothelial Cell Density | General Preclinical Studies | ▲ Increased |
| Proliferating Endothelial Cells | General Preclinical Studies | ▲ Increased |
| VEGF Expression | General Preclinical Studies | ▲ Increased |
| Myocardial Endothelial Cell Nuclear Area | Post-Prenatal Hypoxia (Rats) | ▲ 40.7% (1-month-old) & 62% (2-month-old) increase vs. untreated |
| VEGF-B & VEGF-B mRNA | Post-Prenatal Hypoxia (Rats) | ▲ Increased in myocardial cytosol |
Data compiled from preclinical studies and specific experimental models of prenatal hypoxia. mdpi.comresearchgate.netnih.govresearchgate.net
Specific Organ-Protective Mechanisms
Building on its molecular activities, this compound demonstrates protective effects in specific organs, including the liver, brain, and heart, by targeting pathways relevant to the pathophysiology of each.
Hepatoprotective Mechanisms: Protein Synthesis Enhancement and Oxidative Stress Reduction
This compound exhibits significant hepatoprotective properties, particularly in models of toxic liver damage induced by substances like carbon tetrachloride. mdpi.comindexcopernicus.com Its mechanism of action involves the restoration of the liver's protein-synthesizing function, which is often compromised during toxic hepatitis. indexcopernicus.com Studies in rats with experimental hepatitis showed that administration of this compound helped to normalize albumin levels, a key indicator of restored protein synthesis. indexcopernicus.com
Table 3: Hepatoprotective Effects of this compound in Experimental Toxic Hepatitis
| Mechanism | Specific Effect | Outcome |
|---|---|---|
| Protein Synthesis | ▲ Restoration of albumin levels | ▲ Restoration of liver's protein-synthesizing function |
| Antioxidant Activity | ▲ Increased compensatory mechanisms of antioxidant systems | ▼ Reduction of infiltrative and destructive processes |
| Cytoprotection | ▼ Reduction in the cytolytic process | ▲ Stabilization of hepatocyte membranes and function |
| Oxidative Stress Reduction | ▼ Reduction of markers like carbonylated proteins | ▲ Protection of hepatocytes from toxic damage |
Findings from studies on rats with carbon tetrachloride-induced hepatitis. indexcopernicus.comumk.pl
Neuroprotective and Neurotrophic Pathways and Synergistic Effects (e.g., with Piracetam)
This compound demonstrates neuroprotective and neurotrophic properties, which can be enhanced through synergistic combinations with other nootropic agents. nih.gov The co-administration of this compound and Piracetam is considered a promising approach for treating stroke and other forms of brain damage. nih.gov
The synergy between the two compounds stems from their complementary mechanisms. Piracetam, a pyrrolidone derivative, is believed to stimulate redox processes, enhance glucose utilization, and improve regional blood flow in ischemic brain regions, ultimately elevating ATP concentrations in brain tissue. nih.gov this compound contributes its potent antioxidant and anti-ischemic properties, which are crucial for maintaining the energy metabolism and survival of neurons. nih.gov Together, they provide a multi-faceted approach to neuroprotection, particularly beneficial in conditions involving insulin (B600854) resistance and high blood glucose levels. nih.gov
Cardioprotective Effects: Reduction of Ischemia Episodes and Improvement of Cardiac Function
The underlying mechanisms for these benefits are multi-faceted. This compound positively influences energy metabolism in the ischemic myocardium by activating the conversion of lactate to pyruvate and enhancing the utilization of glucose. researchgate.net Its antioxidant action helps protect cell membranes from oxidation. researchgate.net Furthermore, this compound modulates the cardiac nitroxidergic system, which is crucial for vascular health. In rats recovering from prenatal hypoxia, this compound administration led to a significant increase in the expression of endothelial nitric oxide synthase (eNOS) and a corresponding decrease in inducible nitric oxide synthase (iNOS), key markers for improved endothelial function and reduced nitrosative stress.
Table 4: Cardioprotective Effects of this compound in Experimental Myocardial Ischemia
| Parameter | Method of Measurement | Result |
|---|---|---|
| eNOS Expression (mRNA) | PCR | ▲ 15-fold increase |
| eNOS Protein Level | ELISA | ▲ 50% increase |
| iNOS Expression (mRNA) | PCR | ▼ 73.8% decrease |
| iNOS Protein Level | ELISA | ▼ 22.5% decrease |
| Nitrotyrosine Level | ELISA | ▼ 35% decrease |
Data from a study on 1-month-old rats subjected to prenatal hypoxia, following course administration of this compound.
Structure Activity Relationship Sar Studies and Rational Design of Thiotriazoline Derivatives
Correlating Structural Features with Biological Activities
SAR studies on thiazole (B1198619) and thiazoline (B8809763) derivatives, the core structures related to Thiotriazoline, have revealed critical insights into the structural requirements for various biological activities, including anticancer and antimicrobial effects. The type and position of substituents on the thiazole ring significantly influence the compound's potency and mechanism of action.
For instance, in a study of novel N'-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives, specific substitutions on the phenyl ring at the 4-position of the thiazole core led to notable differences in anticancer activity.
Electron-donating groups: The presence of a 4-methoxyphenyl (B3050149) group (an electron-donating group) in compound 4e resulted in the highest antitumor efficiency against the MCF-7 human breast cancer cell line.
Electron-withdrawing groups: Conversely, compounds bearing electron-withdrawing halogen groups, such as 4-bromo (4f ), 4-chloro (4g ), and 4-fluoro (4h ), exhibited excellent apoptotic effects against the A549 human lung carcinoma cell line.
Below is a data table summarizing the cytotoxic activity (IC₅₀ values) of selected thiazoline derivatives against different cell lines, illustrating the impact of structural modifications.
| Compound | Substituent (R) | MCF-7 (IC₅₀ µM) | A549 (IC₅₀ µM) | NIH/3T3 (IC₅₀ µM) |
|---|---|---|---|---|
| 4e | 4-OCH₃ | 1.5 | 15.8 | 10.1 |
| 4f | 4-Br | 3.5 | 2.5 | 19.5 |
| 4g | 4-Cl | 3.8 | 3.2 | 17.2 |
| 4h | 4-F | 2.9 | 3.8 | 10.3 |
Quantitative Structure-Activity Relationships (QSAR) and Group-Based QSAR (G-QSAR) in Drug Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. QSAR models use molecular descriptors—physicochemical properties or theoretical parameters—to predict the activity of new, untested molecules, thereby accelerating the drug discovery process.
In the context of this compound and related heterocycles, QSAR studies have been employed to understand the structural requirements for their antitumor activity. A QSAR study on a series of molecules derived from Thiazoline and Thiazine with antitumor activity against the A-549 lung cancer cell line identified key molecular descriptors that govern their potency. The model, developed using the multiple linear regression (MLR) method, highlighted the importance of:
Chemical Potential (μ): This descriptor relates to the molecule's reactivity and ability to participate in charge-transfer interactions.
Lipophilicity (LogP): This parameter, which expresses the affinity of a molecule for a lipidic environment, was found to be a priority descriptor in predicting antitumor activity. A positive LogP value indicates that the molecule is lipophilic and more soluble in lipidic phases like cell membranes.
The resulting QSAR model demonstrated good statistical significance (R² = 0.905), indicating a strong correlation between the theoretical descriptors and the experimental biological values. Such models provide a quantitative framework for designing new derivatives. For example, 3D-QSAR studies on triazole-thiazole hybrids identified the necessity of the triazole and thiazole moieties for potent COX-2 inhibitory activity and showed that a hydrogen bond donor feature around the 2-amino-thiazole moiety is favorable for activity. These computational models, once validated, can be used to screen virtual libraries of compounds and prioritize the synthesis of candidates with the highest predicted potency.
Design Principles for Modulating this compound Derivatives
The rational design of this compound derivatives is guided by principles derived from SAR and QSAR studies, with the primary goals of enhancing therapeutic efficacy while minimizing adverse effects.
Improving a drug's bioavailability and its selectivity for the intended biological target is a central goal of medicinal chemistry. For this compound derivatives, this can be achieved by modifying the molecular structure to optimize its pharmacokinetic properties and binding affinity.
Lipophilicity Modulation: As indicated by QSAR studies, lipophilicity (LogP) is a critical factor. Optimizing LogP can enhance membrane permeability and absorption, but an excessively high LogP can lead to poor solubility and metabolic instability. Therefore, careful tuning of substituents is required to strike a balance.
Improving Selectivity: Selectivity can be enhanced by designing molecules that exploit differences between the target (e.g., a cancer cell enzyme) and off-target sites (e.g., enzymes in healthy cells). The study on thiazoline derivatives demonstrated that compounds 4f , 4g , and 4h exhibited selectivity for cancer cells due to their low cytotoxicity against healthy NIH/3T3 cells, with selectivity indices ranging from 2.7 to 7.8. This selectivity can be attributed to the specific electronic and steric properties conferred by the halogen substituents, which may favor binding to targets overexpressed in cancer cells.
A key aspect of drug design is to create compounds with a favorable therapeutic window, meaning they are effective at concentrations that are not toxic to the host. Structural modifications can significantly reduce the toxicity of a lead compound. For thiadiazole derivatives, another class of related heterocyclic scaffolds, certain substitution patterns have been shown to result in compounds with potent antileishmanial activity and low toxicity compared to reference drugs.
Designing derivatives with reduced toxicity involves:
Avoiding Toxicophores: Eliminating or masking structural motifs known to be associated with toxicity.
Optimizing Metabolism: Modifying the structure to direct metabolism away from the formation of reactive or toxic metabolites.
Increasing Target Selectivity: As discussed previously, enhancing selectivity for the pathological target over healthy tissues directly contributes to a lower toxicity profile.
Development of Novel this compound Analogues and Hybrids
The development of new this compound analogues often involves leveraging well-established heterocyclic scaffolds known for their pharmacological importance. This strategy includes creating hybrid molecules that combine the this compound core with other bioactive pharmacophores to achieve synergistic or multi-target effects.
The thiazole ring, a core component of this compound, is considered a "privileged scaffold" in medicinal chemistry. This five-membered heterocycle containing sulfur and nitrogen atoms is present in numerous natural products (like Vitamin B1) and synthetic drugs, including antimicrobials (Sulfathiazole) and antiretrovirals (Ritonavir). Its versatility and wide spectrum of reported biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—make it a valuable building block for drug discovery.
Similarly, the thiadiazole scaffold is a versatile nucleus in medicinal chemistry, with its derivatives showing a broad range of pharmacological activities. Incorporating the thiadiazole moiety into drug candidates has been shown to improve biological activity and enhance pharmacokinetic profiles.
The development of novel analogues and hybrids often involves combining these potent scaffolds with other chemical entities. For example, researchers have developed quinazoline–thiazole hybrids as potential antiproliferative and anti-angiogenic agents. This molecular hybridization strategy aims to create single molecules that can interact with multiple biological targets, which can be a highly effective approach for treating complex diseases like cancer.
Exploration of Diverse Pharmacological Potentials
The 1,2,4-triazole-3-thione scaffold, a key component of this compound, is a versatile pharmacophore that has been the subject of numerous SAR studies. These investigations have demonstrated that strategic structural modifications can lead to a wide array of pharmacological activities.
Research into a series of 1,2,4-triazole-3-thione derivatives has shed light on the structural requirements for various biological activities. For instance, the nature and position of substituents on the triazole ring and any associated phenyl rings play a crucial role in determining the antimicrobial and enzyme-inhibitory properties of these compounds.
A study on 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol derivatives revealed that the introduction of a trifluoromethyl group at the 5-position of the triazole ring can enhance the inhibitory activity against metallo-β-lactamases like NDM-1. mdpi.com Further modifications, such as the addition of different aromatic aldehydes to the 4-amino group, led to a range of inhibitory potencies, highlighting the importance of this position for activity. mdpi.com X-ray crystallography studies of these inhibitors in complex with NDM-1 have provided valuable insights into the molecular interactions driving their potency, which can guide further rational design efforts. mdpi.com
Another study on 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles demonstrated that substitutions on the aryl ring significantly impact antimicrobial activity. For example, the presence of a methoxy (B1213986) group at the meta- and para-positions of the aromatic ring was found to improve activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. researchgate.net Conversely, a nitro group at the para-position enhanced antifungal activity specifically against Aspergillus niger. researchgate.net
The following table summarizes the observed structure-activity relationships for some 1,2,4-triazole-3-thione derivatives:
| Compound Series | Structural Modification | Observed Impact on Pharmacological Activity |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol derivatives | Introduction of a trifluoromethyl group at the 5-position | Improved inhibitory activity against NDM-1 metallo-β-lactamase. mdpi.com |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol derivatives | Derivatization of the 4-amino group with various aromatic aldehydes | Varied inhibitory potencies against metallo-β-lactamases, indicating the importance of this position for activity. mdpi.com |
| 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles | Substitution with methoxy groups at the m- and p-positions of the aryl ring | Enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria, and Candida albicans. researchgate.net |
| 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles | Substitution with a nitro group at the p-position of the aryl ring | Increased antifungal activity against Aspergillus niger. researchgate.net |
These findings underscore the vast potential for developing novel therapeutic agents by systematically modifying the this compound scaffold. The diverse pharmacological activities observed, including antimicrobial and enzyme-inhibitory effects, open up new avenues for drug discovery and development.
Ligand Design in Coordination Chemistry for Enhanced Activity
The field of coordination chemistry offers a promising strategy for augmenting the therapeutic potential of organic molecules like this compound. By acting as ligands that bind to metal ions, these compounds can form metal complexes with unique physicochemical properties and enhanced biological activities. The nitrogen and sulfur atoms within the 1,2,4-triazole-3-thione core of this compound and its derivatives make them excellent candidates for chelation with various metal ions.
The formation of metal complexes can significantly alter the pharmacological profile of the parent ligand. This enhancement is often attributed to several factors, including changes in lipophilicity, which can improve membrane permeability, and the stabilization of the ligand in a specific conformation that is more favorable for interacting with biological targets. Furthermore, the metal ion itself can possess intrinsic biological activity that complements or synergizes with the action of the organic ligand.
A growing body of research demonstrates the enhanced biological activities of metal complexes derived from ligands structurally related to this compound. For instance, the coordination of 1,2,3-triazole derivatives with metal ions such as manganese(II), palladium(II), and gold(III) has been shown to result in complexes with significant antibacterial and antifungal properties. samipubco.com In many cases, the metal complexes exhibit greater activity than the free ligand, with the gold complex often showing the most potent effects. samipubco.com
Similarly, complexes of 2,5-diamino-1,3,4-thiadiazole (B1295027) with cobalt(II), nickel(II), and copper(II) have demonstrated enhanced antimicrobial activity compared to the parent compound. nih.gov The chelation of these ligands with metal ions is believed to be a key factor in their improved therapeutic efficacy. nih.gov
The following table provides examples of how coordination with metal ions can enhance the biological activity of ligands with structural similarities to this compound:
| Ligand Type | Metal Ion(s) | Observed Enhancement in Biological Activity |
| 1,2,3-triazole derivatives | Mn(II), Pd(II), Au(III) | Increased antibacterial and antifungal activity, with the gold complex being the most potent. samipubco.com |
| 2,5-diamino-1,3,4-thiadiazole | Co(II), Ni(II), Cu(II) | Enhanced antimicrobial properties compared to the free ligand. nih.gov |
| Thiocarbohydrazone derivatives | Various transition metals | Chelation often leads to increased lipophilicity and improved antimicrobial and anticancer activities. nih.gov |
The rational design of ligands based on the this compound scaffold for coordination with specific metal ions represents a promising frontier in the development of novel therapeutic agents. By carefully selecting the metal ion and tailoring the structure of the ligand, it is possible to fine-tune the pharmacological properties of the resulting complex to achieve desired therapeutic outcomes. This approach holds significant potential for creating new drugs with improved efficacy and novel mechanisms of action.
Advanced Research Applications of Thiotriazoline
Applications in Biomaterial Science
The inherent properties of Thiotriazoline make it a valuable component in the development of new biomaterials designed to enhance tissue regeneration.
This compound-Coated Polypropylene (B1209903) Meshes for Tissue Regeneration
In the realm of regenerative medicine, polypropylene meshes are commonly used for reinforcing soft tissue structures. biomedpharmajournal.orgresearchgate.net To improve their biocompatibility and promote healing, researchers have explored coating these meshes with bioactive substances. A recent study investigated the effects of a polypropylene mesh impregnated with a solution of this compound and L-Arginine on soft tissue regeneration. biomedpharmajournal.orgresearchgate.net
The study, conducted on laboratory animals, aimed to understand how this coating influences the regenerative process at a molecular and cellular level. biomedpharmajournal.orgresearchgate.net Key indicators of tissue ischemia and trophism, namely the expression of inducible nitric oxide synthase (iNOS) and endothelial nitric oxide synthase (eNOS) mRNA, were monitored. biomedpharmajournal.orgresearchgate.net The results indicated that the use of the this compound and L-Arginine coated mesh led to a significant 10.8-fold increase in eNOS mRNA expression and a 3.6-fold reduction in iNOS mRNA expression. biomedpharmajournal.orgresearchgate.net
Morphological analysis revealed that the coated mesh induced a pronounced inflammatory response, which was followed by significant proliferation of connective tissue fibers around the mesh filaments. biomedpharmajournal.orgresearchgate.net A notable observation was the enhanced growth of microvasculature and an increase in the number of anastomoses, which accounted for 10.3% of the relative area compared to 8.8% in the control group using an uncoated mesh. biomedpharmajournal.orgresearchgate.net This metabolitotropic impregnation was found to improve oxygenation and nourishment of the damaged soft tissues, thereby stimulating regeneration. biomedpharmajournal.orgresearchgate.net
| Parameter | Uncoated Polypropylene Mesh | This compound-Coated Mesh | Fold Change |
| eNOS mRNA Expression | Baseline | 10.8 times baseline | ↑ 10.8x |
| iNOS mRNA Expression | Baseline | Reduced by 3.6 times | ↓ 3.6x |
| Microvasculature & Anastomoses (Relative Area) | 8.8% | 10.3% | ↑ 1.5% |
Applications in Organic Synthesis and Catalysis
This compound intermediates play a crucial role in facilitating specific types of chemical reactions, expanding the toolkit available to synthetic chemists.
This compound-mediated Cycloaddition Reactions
Cycloaddition reactions are powerful tools for constructing cyclic molecules in organic synthesis. scirp.orgmdpi.comlibretexts.org The formation of a this compound intermediate is a key step in certain cycloaddition processes. rsc.org For instance, the reaction between aryl azides and thioacids to form amides is proposed to proceed through a this compound intermediate. This process involves the nucleophilic addition of the thioacid to the azide, followed by cyclization to the this compound, which then extrudes sulfur and nitrogen gas to yield the final amide product. rsc.orgnsf.gov This "tethering-rearrangement" strategy offers an alternative to traditional amidation methods. rsc.org
Facilitation of Aryl Amide Synthesis
The synthesis of aryl amides is a fundamental transformation in organic chemistry. luxembourg-bio.com this compound intermediates are implicated in novel methods for aryl amide formation. One such method involves the reaction of aryl azides with thioacids. rsc.org This reaction is particularly efficient for azides bearing electron-withdrawing groups. nsf.gov The mechanism involves the formation of a this compound intermediate which subsequently rearranges to form the amide. rsc.orgnsf.gov
Another innovative, base-catalyzed approach reacts aryl azides with aldehydes to produce aryl amides. rsc.org Mechanistic studies suggest the formation of a triazoline intermediate through an azide-enolate cycloaddition. rsc.org This intermediate then undergoes rearrangement, either through thermal decomposition or acid work-up, to give the aryl amide and dinitrogen gas. rsc.org This method is particularly effective for the synthesis of highly electron-deficient aryl amides, which can be challenging to prepare using other methods. rsc.org
| Reaction Components | Intermediate | Product | Key Features |
| Aryl Azide + Thioacid | This compound | Aryl Amide | Metal-free, efficient for electron-deficient azides. rsc.orgnsf.gov |
| Aryl Azide + Aldehyde | Triazoline | Aryl Amide | Base-catalyzed, avoids nucleophilic anilines. rsc.org |
Potential in Material Science and Optoelectronics (based on related heterocyclic chemistry)
While direct applications of the parent this compound in material science and optoelectronics are not extensively documented, the broader class of triazole-based heterocyclic compounds, to which this compound belongs, has shown significant promise in these fields. researchgate.net The inherent properties of the triazole ring, such as its stability and capacity for hydrogen bonding and dipole-dipole interactions, make it a valuable component in the design of functional materials. researchgate.net
Derivatives of 1,2,3-triazoles have found applications in fluorescent imaging and material science. researchgate.net The high reactivity of aminotriazoles has been leveraged in the production of various materials. researchgate.net The study of related heterocyclic systems provides a strong indication of the potential for this compound derivatives to be developed for applications in optoelectronics and other advanced material sciences. Further research into the synthesis and characterization of novel this compound-based polymers and materials could unlock new functionalities for electronic and photonic devices.
Future Directions and Emerging Research Avenues for Thiotriazoline
Integration of Multi-Omics Data in Mechanistic Studies
The future of Thiotriazoline research lies in the integration of multi-omics data to unravel its complex mechanisms of action. While traditional studies have established its antioxidant and cytoprotective properties, a systems-level understanding is still emerging. researchgate.netresearchgate.net By combining genomics, proteomics, metabolomics, and lipidomics, researchers can create a more holistic picture of how this compound influences cellular pathways. researchgate.netnuph.edu.ua
Recent studies have begun to explore this avenue. For instance, proteomic analysis of patients with coronary heart disease treated with this compound revealed significant changes in the levels of proteins involved in energy metabolism and antioxidant defense, such as glutathione (B108866) reductase, endothelial lipase, and phosphomevalonate kinase. researchgate.net Metabolomic studies could further elucidate how this compound affects metabolic pathways, such as the Krebs cycle and fatty acid metabolism, providing insights into its energy-preserving effects. researchgate.netmdpi.comresearcher.lifeinovatus.es Investigating the interplay between different "omics" layers, for example, how changes in protein expression induced by this compound affect the metabolome, will be crucial for a comprehensive mechanistic understanding. nuph.edu.uamdpi.commdpi.com
Advanced Computational Approaches for Drug Discovery and Optimization
Computational methods are poised to accelerate the discovery and optimization of this compound and its derivatives. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are already being employed to understand its interactions with biological targets and to design new, more potent analogs. researchgate.netzsmu.edu.uaecpb.org.uascispace.comzsmu.edu.uanih.govnih.govnih.govresearchgate.net
For example, molecular docking studies have been used to investigate the formation of complexes between this compound and other molecules like L-arginine and L-tryptophan, providing a theoretical basis for its synergistic effects. researchgate.netzsmu.edu.ua QSAR studies can help identify the key structural features of the this compound molecule that are responsible for its therapeutic activities. ecpb.org.uanih.govnih.govresearchgate.net This knowledge can then be used to guide the synthesis of new derivatives with improved pharmacological profiles. scispace.comnih.gov As computational power and algorithms continue to advance, these in silico methods will become increasingly integral to the drug development pipeline for this compound-based therapies.
Exploration of Novel Synergistic Combinations
Research into novel synergistic combinations of this compound with other therapeutic agents is a promising area for future development. jheor.org Combining this compound with other drugs can enhance therapeutic efficacy, reduce side effects, and overcome drug resistance. researchgate.net
Studies have already shown the benefits of combining this compound with various agents:
Antibiotics: Co-administration with antibiotics like azithromycin (B1666446) has been shown to mitigate antibiotic-induced side effects, such as endothelial dysfunction and hepatotoxicity. mdpi.comresearchgate.netzsmu.edu.ua
Antiviral agents: this compound has been proposed as an adjunct therapy in viral diseases, including COVID-19, due to its immunomodulatory and anti-inflammatory properties. pensoft.netresearchgate.netfscichem.com
Cardioprotective agents: Combinations with drugs like L-arginine and trimetazidine (B612337) have demonstrated enhanced cardioprotective and anti-anginal effects. researchgate.netpensoft.netncats.ioncats.ioresearchgate.netmdpi.com
Neuroprotective agents: There is interest in combining this compound with neurometabolic cerebroprotectors like glycine (B1666218) for the management of cerebral ischemia. zsmu.edu.uazsmu.edu.ua
Other combinations: Research has also explored combinations with dipyridamole, hawthorn extract, and melissa for antiarrhythmic and antianginal effects, as well as with chloramphenicol (B1208) for topical applications in periodontitis. researchgate.netump.edu.pl
Future research should focus on systematically screening for new synergistic partners for this compound and elucidating the molecular mechanisms underlying these positive interactions.
Development of Targeted Delivery Systems
To enhance the therapeutic efficacy and minimize potential off-target effects of this compound, the development of targeted delivery systems is a critical future direction. nih.gov Advanced drug delivery technologies, such as nanoparticle and liposomal formulations, can improve the bioavailability and tissue-specific delivery of this compound. researchgate.netmdpi.comnih.govresearchgate.netnih.govnih.gov
For instance, encapsulating this compound in liposomes or nanoparticles could improve its solubility and ability to cross cellular membranes. researchgate.net This could be particularly beneficial for targeting specific organs like the liver or heart, where this compound exerts its protective effects. vpbim.com.ua Studies have explored the use of liposomal formulations for delivering antioxidants and other therapeutic agents, and similar approaches could be applied to this compound to enhance its prophylactic and therapeutic potential. researchgate.netnih.govnih.gov The use of silver nanoparticles in combination with this compound ointment has also been investigated for dermatological applications. nih.gov
Environmental and Sustainable Chemistry Perspectives in this compound Synthesis
As the principles of green chemistry become increasingly important in the pharmaceutical industry, future research should focus on developing more environmentally friendly and sustainable methods for the synthesis of this compound and its analogs. mdpi.comnih.govox.ac.ukallen.intheigc.org This involves minimizing the use of hazardous solvents and reagents, reducing waste generation, and improving energy efficiency. mdpi.comallen.in
Recent advancements in green chemistry, such as the use of deep eutectic solvents and catalytic methods, offer promising alternatives to traditional synthetic routes. mdpi.comnih.gov For example, the synthesis of related heterocyclic compounds has been achieved using greener solvents, which could be adapted for this compound production. nih.gov By embracing sustainable chemistry, the production of this compound can be made more economically and environmentally viable, aligning with the broader goals of a healthier planet. ox.ac.uktheigc.org
Q & A
Q. What are the immunomodulatory mechanisms of thiotriazoline in inflammatory models, and how are these effects quantified experimentally?
this compound demonstrates immune-corrective effects by modulating T- and B-lymphocyte dynamics. In guinea pig models of experimental pneumonia (EP) and contact dermatitis (CD), T-cell levels decreased by 37.2–82.0% during disease progression but increased by 94.3% after 10 days of this compound treatment (100 mg/kg body weight, intramuscular). Conversely, B-cell levels rose by 29.3–98.0% in untreated groups but decreased by 31.6% post-treatment. Serum circulating immune complexes (CICs) were reduced by 29.7%, indicating suppression of humoral immune hyperactivity. Methodologically, lymphocyte subsets were quantified via flow cytometry, and CICs were measured using polyethylene glycol precipitation assays .
Q. What experimental models are most appropriate for studying this compound’s efficacy in immune-mediated disorders?
The compound has been validated in dual-pathology models (e.g., EP and CD in guinea pigs) to mimic complex immune dysregulation. Animals are stratified into control, disease-stage (e.g., days 4, 8, 10, 18 post-induction), and treatment groups. Disease progression is categorized into early (days 4–8) and late (days 10–18) phases, with immune parameters tracked longitudinally. This design allows researchers to isolate stage-specific effects and assess therapeutic timing .
Q. What are the standard dosing protocols for this compound in preclinical studies?
A common regimen involves daily intramuscular injections of 100 mg/kg body weight for 10 days, initiated at disease stabilization (e.g., day 8 post-induction). For combination therapies, such as with extracorporeal hemocorrection, this compound is administered as a 10 mL solution in 5% glucose 30–40 minutes before adjunct procedures .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s effects on T-cell populations across different disease stages?
In early-stage EP/CD (days 4–8), T-cells decline by 37.2–50.2%, reflecting immunosuppression. However, treatment restores T-cell levels by 94.3%, suggesting context-dependent mechanisms. To resolve contradictions, researchers should stratify analyses by disease phase and differentiate between endogenous depletion (untreated models) and pharmacologically induced recovery. Statistical tools like mixed-effects models can account for longitudinal variance .
Q. What molecular pathways underlie this compound’s mitochondrial protective effects, and how are these pathways experimentally validated?
this compound enhances ATP synthesis by upregulating cytochrome-C oxidase activity and reducing lactate acidosis. It increases pyruvate, malate, isocitrate, and succinate levels in the TCA cycle while suppressing cyclosporine-A-dependent mitochondrial pore formation. Validation methods include spectrophotometric assays for ATP/ADP ratios, mitochondrial membrane potential measurements via JC-1 staining, and Western blotting for HSP70 expression .
Q. What methodological considerations are critical when designing combination therapies involving this compound (e.g., with extracorporeal hemocorrection)?
Key factors include:
- Timing : Administer this compound 30–40 minutes before adjunct procedures to synchronize metabolic integration.
- Dose compatibility : Ensure this compound’s volume (e.g., 10 mL in 5% glucose) does not interfere with hemocorrection fluid dynamics.
- Outcome metrics : Combine immune markers (T/B-cell ratios) with clinical endpoints (e.g., pulmonary function in EP) to capture multidimensional efficacy .
Q. How can researchers address variability in B-cell responses to this compound across different inflammatory models?
B-cell hyperactivity (up to 98% increase in EP/CD models) may reflect compensatory mechanisms during T-cell suppression. To minimize variability:
- Standardize disease induction protocols (e.g., bacterial load in EP models).
- Use stratified randomization to balance baseline immune status.
- Apply multivariate regression to identify confounding variables (e.g., stress-induced cortisol fluctuations) .
Methodological Best Practices
Q. What statistical approaches are recommended for analyzing time-dependent immune parameter changes in this compound studies?
- Longitudinal mixed-effects models : Account for repeated measures and individual variability.
- Survival analysis : For time-to-event outcomes (e.g., resolution of CD lesions).
- Post-hoc adjustments : Use Bonferroni correction for multiple comparisons between disease stages .
Q. How should researchers validate the specificity of this compound’s effects in the presence of comorbidities (e.g., traumatic pulmonary suppression)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
